t-Butylammonium iodide
Overview
Description
T-Butylammonium iodide is a useful research compound. Its molecular formula is C4H12IN and its molecular weight is 201.05 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalyzing Direct Azidation: t-Butylammonium iodide efficiently catalyzes the direct azidation of aldehyde C-H bonds, offering a safe and convenient alternative to conventional methods that require explosive azide sources (Shinomoto et al., 2015).
Studying NQR Spectrum: this compound has been used to study the Nuclear Quadrupole Resonance (NQR) spectrum, providing insights into its physical properties (Shabazi et al., 1992).
Improving Solar Cell Efficiency: In photovoltaic research, butylammonium lead iodide perovskite, a derivative, was studied for its crystal orientation in solar cells, showing potential for higher conversion efficiency (Sanehira et al., 2017).
Transition-Metal-Free Carbonylation: It catalyzes carbonylation–benzylation of unactivated benzyl chlorides, representing a significant advancement over traditional methods (Han et al., 2017).
Extractive Separation of Metals: It has been used in the extractive separation of cadmium from zinc, demonstrating its utility in analytical chemistry (Marczenko et al., 1975).
Electron Photodetachment Studies: It assists in studying the solvation of iodide and electrons, enhancing understanding of electron photodetachment from iodide in ionic liquids (Katoh et al., 2007).
Advancing Optoelectronic Applications: t-Butylammonium lead iodide and its derivatives show promise in optoelectronics due to their efficiency and stability in solar cells (Venkatesan et al., 2018).
Metal-Free and Oxidant-Free Sulfenylation: this compound enables metal-free and oxidant-free 3-sulfenylation of indoles, offering a simple strategy for synthesizing thioindoles (Li et al., 2016).
properties
IUPAC Name |
tert-butylazanium;iodide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N.HI/c1-4(2,3)5;/h5H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJDBTZLVTWXRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[NH3+].[I-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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